Methyl 4-(2-hydroxyethoxy)salicylate
Overview
Description
“Methyl 4-(2-hydroxyethoxy)salicylate” is a chemical compound with the molecular formula C10H12O5 . It is also known by other names such as “4-(2-Hydroxyethoxy)salicylic Acid Methyl Ester”, “Methyl 2-Hydroxy-4-(2-hydroxyethoxy)benzate”, and "2-Hydroxy-4-(2-hydroxyethoxy)benzoic Acid Methyl Ester" . It is a white to light yellow to light orange powder to crystal .
Molecular Structure Analysis
“this compound” has a molecular weight of 212.20 . The structure of this compound includes a salicylate backbone with a hydroxyethoxy group attached to the 4th carbon .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 85 degrees Celsius and is soluble in methanol .Scientific Research Applications
Selective Methylation Agent in Esterification of Carboxylic Acids
Methyl salicylate, including Methyl 4-(2-hydroxyethoxy)salicylate, is used as a selective and inexpensive methylating agent for the esterification of carboxylic acids. This process is tolerant to a wide range of functional groups and is crucial in the transformation of various organic compounds (Chen, Jia, Li, & Luo, 2013).
Lipid Peroxidation Studies
In the study of lipid peroxidation, Methyl salicylate plays a role in the formation of 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation known for its reactivity and cytotoxicity. This compound is formed through various radical-dependent oxidative routes involving hydroperoxides and alkoxyl radicals (Spickett, 2013).
Photostabilization and Quenching of Singlet Molecular Oxygen
Methyl salicylate, including its derivatives, is used in studies of photostabilization and quenching of singlet molecular oxygen. This property is significant in the development of materials that require protection against degradation caused by oxygen and light (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Role in Plant Response to Heavy Metals
Methyl salicylate, in its methyl ester form, plays a pivotal role in plant processes, especially in response to heavy metal stress. It interacts with other plant hormones and promotes the stimulation of antioxidant compounds, aiding plants in counteracting heavy metal stress (Sharma et al., 2020).
Allosteric Modification of Hemoglobin
Methyl salicylate derivatives have been studied for their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which may have clinical implications in areas requiring reversal of depleted oxygen supply, such as ischemia and stroke (Randad et al., 1991).
Safety and Hazards
Mechanism of Action
Methyl 4-(2-hydroxyethoxy)salicylate, also known as Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate, is a compound with a molecular formula of C10H12O5 and a molecular weight of 212.20 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that salicylates, a group of compounds that this compound belongs to, often have anti-inflammatory and analgesic properties . They work by inhibiting the production of certain prostaglandins, which are involved in the inflammation process .
Biochemical Pathways
Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They play crucial roles in the regulation of different biochemical and physiological processes . .
Result of Action
Salicylates are known to provide symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-(2-hydroxyethoxy)salicylate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may be transported and distributed within cells and tissues in various ways. This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-10(13)8-3-2-7(6-9(8)12)15-5-4-11/h2-3,6,11-12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWMHXBXJHRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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